molecular formula C21H16F3N3O3 B2383177 N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-40-6

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2383177
CAS No.: 946254-40-6
M. Wt: 415.372
InChI Key: IAGZYAIDKSPCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide (CAS: 946332-78-1) is a dihydropyridine derivative with a molecular formula of C₂₁H₁₆F₃N₃O₃ and a molecular weight of 415.3652 g/mol . Its structure features a 2-oxo-1,2-dihydropyridine core substituted with a 3-(trifluoromethyl)benzyl group at position 1 and a 4-carbamoylphenylcarboxamide moiety at position 3.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)15-4-1-3-13(11-15)12-27-10-2-5-17(20(27)30)19(29)26-16-8-6-14(7-9-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGZYAIDKSPCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dihydropyridine core : This structure is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
  • Trifluoromethyl group : This moiety often enhances lipophilicity and biological activity.
  • Carbamoyl and carbonyl functionalities : These groups are critical for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine have shown promising antimicrobial properties. For instance, studies on related hydrazinecarboxamides demonstrated moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. For example, a derivative was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines, showing significant cytotoxic effects with IC50 values comparable to established drugs . Molecular docking studies have suggested that the compound interacts effectively with key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase.

Enzyme Inhibition

The inhibition of AChE and butyrylcholinesterase (BuChE) has been a focal point in evaluating the compound's neuropharmacological potential. The aforementioned hydrazinecarboxamides exhibited varied inhibitory potency, with some derivatives outperforming the clinically used drug rivastigmine . The structure-activity relationship (SAR) analysis indicated that modifications to the alkyl chain significantly influenced inhibition efficiency.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed promising results against Mycobacterium species, suggesting a potential pathway for developing new antimicrobial agents .
  • Cancer Cell Line Testing : Research involving N-benzyl derivatives demonstrated significant anticancer activity in vitro, indicating the potential for further development as therapeutic agents against specific cancer types .

Table 1: Biological Activity Summary

Activity TypeCompound DerivativeIC50 Range (µM)Reference
AntimicrobialHydrazinecarboxamides27.04 - 106.75
AnticancerN-benzyl derivativesComparable to Olmitinib
Enzyme InhibitionAChE Inhibitors27.0 - 106.75

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound belongs to a family of dihydropyridine-3-carboxamides with variations in substituents on the phenyl ring and benzyl group. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Compound Name (CAS/ID) Substituent (R) Trifluoromethyl Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (946332-78-1, BF96769) 4-carbamoylphenyl 3-position (benzyl) C₂₁H₁₆F₃N₃O₃ 415.3652 High polarity, H-bond donor/acceptor
N-(4-methoxyphenyl) analog (BG15710) 4-methoxyphenyl 3-position (benzyl) C₂₁H₁₇F₃N₂O₃ 402.3665 Moderate lipophilicity, H-bond acceptor (methoxy)
N-(4-nitrophenyl) analog (CAS unspecified) 4-nitrophenyl 3-position (benzyl) C₂₀H₁₄F₃N₃O₄* ~417.34 Electron-withdrawing nitro group, potential reactivity
4-Trifluoromethyl benzyl variant 4-carbamoylphenyl 4-position (benzyl) C₂₁H₁₆F₃N₃O₃ 415.3652 Altered steric profile vs. 3-CF₃ isomer

*Estimated based on nitro substitution.

Key Observations:

The 3-trifluoromethyl benzyl group in the target compound and BG15710 may optimize steric interactions in hydrophobic binding pockets compared to the 4-trifluoromethyl isomer .

Physicochemical Properties :

  • The carbamoyl analog’s higher molecular weight (415 vs. 402 g/mol) reflects its additional nitrogen and oxygen atoms, which may enhance aqueous solubility.
  • The nitro analog’s lower metabolic stability is hypothesized due to the reactive nitro group, a common liability in drug development .

Structural Characterization Tools

Crystallographic data for these compounds may be determined using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . The WinGX suite facilitates small-molecule crystallography, enabling precise analysis of bond lengths and angles critical for SAR studies .

Implications for Bioactivity

While direct biological data are unavailable in the provided evidence, structural insights suggest:

  • The carbamoyl group may improve target engagement in enzymes or receptors requiring polar interactions.
  • The 3-trifluoromethyl benzyl substitution likely balances lipophilicity and steric bulk, favoring membrane permeability and binding pocket compatibility.
  • The 4-trifluoromethyl isomer (mentioned in ) could exhibit distinct conformational preferences, affecting potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.